molecular formula C4H4N2O2S B15247778 Pyrimidine-2-sulfinic acid CAS No. 288400-79-3

Pyrimidine-2-sulfinic acid

Cat. No.: B15247778
CAS No.: 288400-79-3
M. Wt: 144.15 g/mol
InChI Key: RKNRIAHABHXEPY-UHFFFAOYSA-N
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Description

Pyrimidine-2-sulfinic acid is a heterocyclic compound containing a pyrimidine ring with a sulfinic acid group attached at the second position. Pyrimidine derivatives are known for their significant roles in biological systems, including their presence in nucleic acids like DNA and RNA. The sulfinic acid group adds unique chemical properties to the molecule, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrimidine-2-sulfinic acid can be synthesized through several methods. One common approach involves the oxidation of pyrimidine-2-thiol using oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction typically occurs under mild conditions, with the oxidizing agent added slowly to a solution of pyrimidine-2-thiol in an appropriate solvent, such as water or ethanol .

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Pyrimidine-2-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, sodium periodate, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Water, ethanol, acetonitrile.

Major Products Formed:

Mechanism of Action

The mechanism of action of pyrimidine-2-sulfinic acid involves its interaction with molecular targets through its sulfinic acid group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s ability to undergo redox reactions also allows it to participate in oxidative stress pathways, influencing cellular processes .

Comparison with Similar Compounds

    Pyrimidine-2-thiol: Similar structure but with a thiol group instead of a sulfinic acid group.

    Pyrimidine-2-sulfonic acid: An oxidized form of pyrimidine-2-sulfinic acid.

    Pyrimidine-4-sulfinic acid: A positional isomer with the sulfinic acid group at the fourth position.

Uniqueness: this compound is unique due to its specific chemical reactivity and the presence of the sulfinic acid group at the second position. This positioning allows for distinct interactions with biological molecules and unique chemical transformations compared to its isomers and derivatives .

Properties

CAS No.

288400-79-3

Molecular Formula

C4H4N2O2S

Molecular Weight

144.15 g/mol

IUPAC Name

pyrimidine-2-sulfinic acid

InChI

InChI=1S/C4H4N2O2S/c7-9(8)4-5-2-1-3-6-4/h1-3H,(H,7,8)

InChI Key

RKNRIAHABHXEPY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)S(=O)O

Origin of Product

United States

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